UTP as the Sole Full Agonist at the Human P2Y4 Receptor: ATP Is a Competitive Antagonist
At the human P2Y4 (hP2Y4) receptor stably expressed in 1321N1 human astrocytoma cells, UTP acts as a full agonist with an EC50 of 0.55 µM (95% CI 0.20–1.50 µM). In the same assay system, ATP, CTP, XTP, and Ap4A at 100 µM each showed no agonist activity at the hP2Y4 receptor. Critically, ATP instead functions as a competitive antagonist: a Schild analysis yielded a pA2 of 6.15, corresponding to a KB (equilibrium dissociation constant) of 708 nM, with a Schild slope near unity. CTP (100 µM) inhibited the UTP EC50 response by approximately 40%, and Ap4A (100 µM) by approximately 50%, whereas XTP had no inhibitory effect. By contrast, at the rat P2Y4 (rP2Y4) receptor, all seven nucleotides tested (UTP, ATP, Ap4A, ITP, GTP, CTP, XTP) acted as full agonists with similar maximal effects, with a rank potency order of UTP (EC50 = 0.20 µM) > ATP (0.51 µM) > Ap4A (1.24 µM) ≈ ITP (1.82 µM) ≈ GTP (2.28 µM) > CTP (7.24 µM) > XTP (22.9 µM) [1]. This species-dependent functional switch means that only UTP—not ATP, CTP, or XTP—can faithfully activate hP2Y4 receptors in human-relevant experimental models.
| Evidence Dimension | Agonist/antagonist activity at human P2Y4 receptor (1321N1 cells) |
|---|---|
| Target Compound Data | UTP: EC50 = 0.55 µM (full agonist) |
| Comparator Or Baseline | ATP: no agonist activity at 100 µM; competitive antagonist (KB = 708 nM, pA2 = 6.15). CTP: no agonist activity at 100 µM; inhibited UTP EC50 response by ~40%. GTP: EC50 = 6.59 µM (full agonist). ITP: EC50 = 7.38 µM (full agonist). |
| Quantified Difference | UTP is the most potent hP2Y4 agonist tested (12-fold vs GTP; 13.4-fold vs ITP). ATP is functionally inactive as an agonist and instead competitively antagonizes UTP-mediated hP2Y4 activation. |
| Conditions | 1321N1 human astrocytoma cells stably expressing recombinant human P2Y4 receptor; intracellular [Ca²⁺] measured by Fura-2 fluorescence; metabolism minimized by constant superfusion |
Why This Matters
For any experiment requiring selective activation of human P2Y4 receptors—such as studies of epithelial ion transport, vascular tone, or cardiac fibroblast signaling—substituting ATP for UTP would produce a net antagonism rather than activation of hP2Y4, rendering the experiment uninterpretable.
- [1] Kennedy C, Qi AD, Herold CL, Harden TK, Nicholas RA. ATP, an Agonist at the Rat P2Y4 Receptor, Is an Antagonist at the Human P2Y4 Receptor. Molecular Pharmacology. 2000;57(5):926-931. View Source
